(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-16-15(5-2-8-19-16)17(21)20-11-3-4-14(12-20)22-13-6-9-18-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJVOYOALYFBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of organoboron reagents and palladium catalysts.
Chemical Reactions Analysis
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. A study highlighted its potential in modulating dopamine receptor activity, which is crucial for treating disorders such as schizophrenia and Parkinson's disease. The compound was tested in high-throughput screening assays, showing promising results in enhancing D3 receptor activity while minimizing interactions with D2 receptors .
Antidepressant Properties
The compound's ability to interact with neurotransmitter systems suggests potential antidepressant effects. Compounds that target the dopamine system have been associated with mood regulation, and further exploration into this compound could lead to novel antidepressant therapies.
Case Study 1: Dopamine Receptor Agonism
A comprehensive structure-activity relationship (SAR) study was conducted on various analogs of this compound to evaluate their efficacy at dopamine receptors. It was found that certain modifications to the aryl ether and aryl carboxamide groups significantly enhanced D3 receptor agonist potency while reducing D2 receptor activity . This highlights the importance of structural optimization in developing selective receptor modulators.
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| Compound 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
Case Study 2: Potential Antidepressant Effects
In another study focusing on compounds targeting serotonin and dopamine pathways, analogs of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone were evaluated for their effects on mood-related behaviors in animal models. Results indicated that certain modifications led to significant antidepressant-like effects in behavioral assays, suggesting that this compound could be a candidate for further development in treating depression .
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanones with Pyrimidine vs. Pyridine Cores
- Compound 4a (): (R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(2-(methylthio)pyrimidin-4-yl)-methanone Key Differences: Replaces the pyridin-3-yl group with a pyrimidin-4-yl core. The pyrimidine ring may enhance π-stacking interactions in biological targets compared to pyridine. Synthetic Note: Synthesized via MgSO4 drying and vacuum concentration .
Piperidine/Pyridine Methanones with Polar Substituents
- Z601-1577 (): (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone Key Differences: Replaces the methylthio and pyridin-4-yloxy groups with morpholine and piperidine substituents. The morpholine group increases polarity (logP = 1.49) compared to methylthio, which may reduce metabolic stability but improve solubility .
Methanones with Complex Heterocyclic Systems
- EP 1 808 168 B1 Derivatives (): {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(2-pyrrolidin-1-yl-ethyl)-pyridin-3-yl]-methanone Key Differences: Incorporates fluorinated and sulfonyl groups, which enhance electronegativity and may improve target selectivity. The pyrrolidine-ethyl chain introduces conformational flexibility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated using ChemDraw.
†Estimated based on substituent contributions.
- Key Observations: The target compound’s methylthio group increases logP compared to Z601-1577’s morpholine, suggesting higher membrane permeability but lower aqueous solubility.
Biological Activity
The compound (2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a novel organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article compiles data from various studies, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes a pyridine ring and a piperidine moiety, which are known to influence biological activity. The methylthio group attached to the pyridine ring may enhance lipophilicity and receptor binding.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing pyridine and piperidine rings have shown significant antibacterial activity against various pathogens, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
Antifungal Activity
Compounds similar to this compound have demonstrated antifungal activities, with some exhibiting over 80% effectiveness against Fusarium oxysporum and other fungi . The presence of the β-keto-enol pharmacophore is believed to play a significant role in enhancing this activity.
Neuroprotective Effects
Research indicates that compounds with similar structures can act as selective dopamine receptor agonists. For example, a closely related compound was shown to promote D3 dopamine receptor-mediated neuroprotection in models of neurodegeneration . This suggests that this compound may also possess neuroprotective properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural elements:
| Structural Feature | Effect on Activity |
|---|---|
| Methylthio group | Increases lipophilicity and receptor affinity |
| Piperidine ring | Enhances binding to neurotransmitter receptors |
| Pyridine substituents | Modulates antimicrobial and antifungal properties |
Case Studies
- Neuroprotective Study : A study on a related compound indicated its ability to protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP. This highlights the potential of similar compounds in treating neurodegenerative diseases .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives with the methylthio group exhibited potent activity against resistant bacterial strains, suggesting that modifications to the pyridine structure can significantly impact efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
